molecular formula C8H12ClNO B13432377 p-Phenetidine-d5 Hydrochloride

p-Phenetidine-d5 Hydrochloride

Cat. No.: B13432377
M. Wt: 178.67 g/mol
InChI Key: JVWYCUBGJVOEIZ-LUIAAVAXSA-N
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Description

p-Phenetidine-d5 Hydrochloride is a stable, deuterated analog of p-phenetidine, a known metabolite of the analgesic phenacetin . With a molecular formula of C₈H₇D₅ClNO and a molecular weight of 178.67 g/mol, this compound features five deuterium atoms incorporated into the ethoxy group, making it an ideal candidate for use as an internal standard in quantitative mass spectrometry . Its primary research application is in the accurate detection and measurement of its non-deuterated counterpart in complex biological samples, thereby facilitating advanced metabolic and toxicological studies . The non-deuterated compound, p-phenetidine, is of significant research interest due to its high renal toxicity and role in the adverse effects that led to the withdrawal of phenacetin from the market . Studies indicate that p-phenetidine is a potent inhibitor of cyclooxygenase (COX) activities and can reduce COX-2 expression, mechanisms believed to contribute to renal papillary necrosis . Therefore, this compound is a critical tool for researchers investigating the mechanisms of drug-induced nephrotoxicity, the metabolic pathways of older analgesics, and the safety profiles of related compounds. This product is guaranteed to be of high purity, typically >95% as determined by HPLC, and is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12ClNO

Molecular Weight

178.67 g/mol

IUPAC Name

4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2;

InChI Key

JVWYCUBGJVOEIZ-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)N.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N.Cl

Origin of Product

United States

Synthetic Methodologies for Deuterated P Phenetidine Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Aromatic and Aliphatic Systems

The introduction of deuterium can be accomplished through various techniques, ranging from the use of deuterated starting materials to direct hydrogen-deuterium (H-D) exchange reactions on the target molecule.

One of the most direct methods for deuterium incorporation involves the use of reagents that serve as a source of deuterium. These techniques can be broadly categorized based on the type of C-H bond being targeted.

For aromatic systems, H-D exchange is a common and effective strategy. google.com This can be achieved using deuterated solvents, such as deuterium oxide (D₂O), often in the presence of a catalyst. google.comtn-sanso.co.jp More potent deuterating agents include strong deuterated acids, which can act as both the catalyst and the deuterium source. nih.goviaea.orgosti.gov For the aliphatic ethyl group in p-phenetidine (B124905), deuteration can be more challenging and may require multi-step synthesis starting from deuterated precursors or employing powerful deuterated reducing agents to introduce deuterium into a pre-functionalized side chain.

Interactive Table: Common Reagents for Bulk Deuteration
ReagentTypical ApplicationMechanism
Deuterium Oxide (D₂O) Exchange of labile protons (e.g., -OH, -NH); Aromatic H-D exchange with catalyst.Equilibrium exchange; Catalytic electrophilic aromatic substitution.
Deuterated Acids (e.g., D₂SO₄, CF₃COOD) Aromatic H-D exchange.Electrophilic Aromatic Substitution (EAS). nih.gov
Deuterium Gas (D₂) Reductive deuteration of unsaturated bonds; H-D exchange with metal catalyst.Catalytic hydrogenation/exchange.
Deuterated Reducing Agents (e.g., LiAlD₄, NaBD₄) Reduction of carbonyls, esters, nitriles to deuterated alkanes/amines.Nucleophilic addition of deuteride.

Acid-catalyzed hydrogen-deuterium exchange is a particularly powerful method for labeling aromatic rings. nih.gov The reaction typically proceeds through an electrophilic aromatic substitution (EAS) mechanism, where a deuteron (B1233211) (D⁺) acts as the electrophile. nih.gov The aromatic ring is selectively deuterated at the most electron-rich positions. nih.gov

In the case of p-phenetidine, the ethoxy and amino groups are ortho-, para-directing and activating, making the positions ortho to the amine group particularly susceptible to electrophilic attack. Strong deuterated Brønsted acids like deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD) are effective for this purpose. nih.gov The efficiency of the exchange can be influenced by the basicity of the amine; highly basic amines may exist predominantly in their protonated (or deuterated) anilinium form, which is strongly deactivated towards further electrophilic substitution. nih.gov

Purification and Isolation Techniques for Deuterated Products

The purification of p-Phenetidine-d5 Hydrochloride is a critical step to ensure the final product is free of impurities, including any remaining non-deuterated or partially deuterated starting material, as well as byproducts from the synthesis. The primary techniques employed for the purification of such deuterated compounds are recrystallization and chromatography.

Recrystallization Methodologies for Enhancing Product Purity

Recrystallization is a widely used technique for the purification of solid organic compounds. mt.com The principle of this method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The process involves dissolving the crude this compound in a minimal amount of a hot solvent to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration.

The choice of solvent is crucial for successful recrystallization. A common approach for hydrochloride salts of amines is to use a polar solvent, such as a mixture of ethanol (B145695) and water. The process can be optimized by adjusting the solvent composition and cooling rate. Slow cooling is generally preferred to obtain larger, purer crystals. stolaf.edu

The following table outlines key parameters for the recrystallization of this compound.

ParameterDescriptionTypical Value/Condition
Solvent SystemA single or mixed solvent system.Ethanol/Water mixture
Dissolution TemperatureThe temperature at which the compound fully dissolves.Near the boiling point of the solvent
Cooling MethodThe rate at which the saturated solution is cooled.Slow cooling to room temperature, followed by an ice bath. quizlet.comquizlet.com
FiltrationMethod to separate the purified crystals from the mother liquor.Vacuum filtration quizlet.comquizlet.com

Chromatographic Separation Techniques for Deuterated Compounds

Chromatographic techniques are powerful for separating compounds with very similar physical and chemical properties, such as deuterated and non-deuterated isotopologues. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

The separation of deuterated compounds from their non-deuterated counterparts is based on the subtle differences in their physical properties arising from the mass difference between hydrogen and deuterium. This phenomenon is known as the chromatographic deuterium effect. acs.org In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated analogs. proquest.com This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond.

For the separation of this compound, reversed-phase HPLC would be a suitable technique. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

The table below provides a summary of typical HPLC conditions for the separation of deuterated aromatic amines.

ParameterDescriptionTypical Condition
Chromatographic ModeThe principle of separation.Reversed-Phase HPLC proquest.com
Stationary PhaseThe solid support in the column.C18 (Octadecylsilane) proquest.com
Mobile PhaseThe solvent that moves the sample through the column.Acetonitrile/Water or Methanol/Water gradient
DetectorThe device used to detect the compound as it elutes.UV-Vis Detector (at the λmax of p-phenetidine)
Isotope EffectThe difference in retention time between the deuterated and non-deuterated compound.Deuterated compound typically elutes first. proquest.com

Advanced Analytical Characterization of P Phenetidine D5 Hydrochloride

Spectroscopic Techniques for Deuterium (B1214612) Distribution and Purity Confirmation

Spectroscopic methods are indispensable for the definitive identification and purity assessment of p-Phenetidine-d5 Hydrochloride. These techniques provide detailed information on the molecular structure and the precise location and extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the successful incorporation of deuterium atoms into the p-phenetidine (B124905) structure. Both Proton (¹H) NMR and Deuterium (²H) NMR are employed to gain a comprehensive understanding of the isotopic labeling.

In the ¹H NMR spectrum of unlabeled p-phenetidine, specific signals correspond to the protons on the aromatic ring and the ethoxy group. chemicalbook.com For this compound, where five hydrogen atoms on the phenyl ring are replaced by deuterium, the corresponding signals in the ¹H NMR spectrum will be absent or significantly diminished. The percentage of deuterium incorporation can be precisely calculated by comparing the integrals of the residual proton signals on the aromatic ring to the integrals of a non-deuterated position, such as the ethoxy group protons. rsc.org

Deuterium NMR (²H NMR) serves as a complementary and often more direct technique for analyzing highly deuterated compounds. sigmaaldrich.com Instead of observing the absence of proton signals, ²H NMR directly detects the deuterium nuclei. This provides a clean spectrum where only the deuterated positions are visible, confirming the specific sites of isotopic labeling. sigmaaldrich.com For p-Phenetidine-d5, the ²H NMR spectrum would show a signal corresponding to the deuterons on the aromatic ring, providing unambiguous evidence of their incorporation.

TechniqueInformation ProvidedExpected Observation for p-Phenetidine-d5 HCl
¹H NMR Confirms the absence of protons at labeled positions. Allows for calculation of deuterium incorporation percentage.Disappearance or significant reduction of aromatic proton signals (typically around 6.6-6.7 ppm for the unlabeled compound). chemicalbook.com
²H NMR Directly detects deuterium nuclei, confirming the exact locations of labeling.A signal in the aromatic region of the spectrum, corresponding to the C-D bonds.

Mass Spectrometry (MS) is crucial for determining the isotopic purity and molecular weight of this compound. It also provides valuable structural information through the analysis of fragment ions. researchgate.net

The molecular weight of unlabeled p-phenetidine is 137.18 g/mol . lgcstandards.com Upon deuteration with five deuterium atoms, the molecular weight of the free base increases by approximately 5 Da. The mass spectrum of this compound will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to this increased mass. Isotopic purity is assessed by examining the distribution of ions in the molecular ion cluster. A high isotopic purity is indicated by a dominant peak for the d5 species, with minimal contributions from d0 to d4 species.

Collision-Induced Dissociation (CID) is used to fragment the molecular ion, yielding a characteristic fragmentation pattern. researchgate.net The mass-to-charge (m/z) ratios of these fragment ions provide further structural confirmation. For p-Phenetidine-d5, fragments containing the deuterated phenyl ring will exhibit a mass shift of +5 Da compared to the corresponding fragments from the unlabeled compound, confirming the location of the deuterium labels. For example, the molecular ion of unlabeled p-phenetidine hydrochloride is observed at m/z 137. chemicalbook.com

ParameterUnlabeled p-Phenetidinep-Phenetidine-d5
Molecular Weight (Free Base) 137.18 Da lgcstandards.com~142.21 Da
Expected Molecular Ion (m/z) 137 chemicalbook.com~142
Key Fragment Ions Fragments containing the phenyl ringCorresponding fragments with a +5 m/z shift

Chromatographic Approaches for Quantitative and Qualitative Assessment

Chromatographic techniques are essential for separating this compound from its unlabeled counterpart and other potential impurities, allowing for accurate quantitative and qualitative analysis.

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the chemical purity of this compound. A common approach involves reversed-phase chromatography.

A typical HPLC method for the related compound, 4-ethoxyaniline, utilizes a mixed-mode or C18 column with a mobile phase consisting of an aqueous buffer (e.g., sulfuric acid or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). sielc.comnih.gov Detection is often performed using a UV/Vis detector at a wavelength where the analyte exhibits strong absorbance, such as 200 nm. sielc.com When coupled with a mass spectrometer (LC-MS), this technique provides an additional layer of specificity, allowing for the simultaneous confirmation of the retention time and the mass-to-charge ratio of the analyte and any impurities. lcms.cz

HPLC ParameterTypical Conditions
Stationary Phase (Column) Reversed-phase C18 or mixed-mode sielc.comnih.gov
Mobile Phase Water/Acetonitrile with a buffer (e.g., H₂SO₄, KH₂PO₄) sielc.comnih.gov
Detection UV/Vis at ~200-275 nm sielc.comresearchgate.net or Mass Spectrometry (MS)
Flow Rate 1.0 - 1.4 mL/min sielc.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and is a powerful tool for purity analysis. Due to the polar nature of the amine group in p-phenetidine, derivatization is often employed to improve its volatility and chromatographic behavior. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., acetic anhydride).

The GC-MS method involves separating the derivatized analyte on a capillary column (e.g., HP-5MSI). mdpi.com The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure effective separation. mdpi.com The mass spectrometer, typically operating with electron ionization (EI) at 70 eV, detects the eluting compounds. nih.gov The resulting mass spectra are compared against spectral libraries (e.g., NIST) for impurity identification. nih.gov A GC-MS method has been successfully used to identify impurities in non-deuterated p-phenetidine samples. researchgate.net

GC-MS ParameterTypical Conditions
Derivatization Often required to increase volatility (e.g., acylation, silylation)
Column Fused silica (B1680970) capillary column (e.g., TG-5MS, HP-5MSI) mdpi.comnih.gov
Carrier Gas Helium mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Detection Mass Spectrometer (Quadrupole or Ion Trap)

Method Validation Protocols for Deuterated Reference Standards

The use of this compound as a reference standard necessitates rigorous validation of the analytical methods used for its characterization. clearsynth.com Validation ensures that the method is reliable, reproducible, and fit for its intended purpose. nist.gov Key validation parameters, often following ICH Q2(R1) guidelines, include the following: nih.govresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or its non-deuterated counterpart.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the certified value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). nist.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Deuterated standards are ideal for method validation and as internal standards because they behave almost identically to the analyte of interest during sample extraction and analysis, effectively compensating for matrix effects and procedural losses. clearsynth.commdpi.com

Mechanistic Investigations Utilizing P Phenetidine D5 Hydrochloride

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Tracing

Deuterium tracing with p-Phenetidine-d5 Hydrochloride offers a direct method to follow the transformation of the aromatic core of the molecule through complex reaction sequences. By monitoring the position and retention of the deuterium labels in products and intermediates, chemists can deduce the underlying molecular rearrangements.

The stable carbon-deuterium (C-D) bonds in this compound act as silent reporters of the molecule's journey. In metabolic studies, for instance, the oxidation of p-phenetidine (B124905) is a key area of investigation. The enzymatic oxidation of p-phenetidine by horseradish peroxidase and prostaglandin (B15479496) synthase is proposed to proceed through a free radical intermediate. nih.gov The use of this compound can provide definitive evidence for the fate of the aromatic ring in such reactions.

For example, if the reaction proceeds via an electrophilic aromatic substitution mechanism, the deuterium atoms would be expected to remain on the aromatic ring of the product, unless they are in a position that is subject to exchange. Conversely, if a mechanism involving ring opening or significant rearrangement were to occur, the pattern of deuteration in the final products would be markedly different.

Table 1: Hypothetical Deuterium Distribution in Products of this compound Oxidation

Proposed MechanismExpected Product StructureDeuterium Retention
N-centered radical formation followed by dimerization4,4'-diethoxyazobenzene-d10Full retention of 10 deuterium atoms (from two molecules)
Hydroxylation of the aromatic ring2-hydroxy-4-ethoxyaniline-d4Loss of one deuterium atom at the site of hydroxylation
Ring cleavageVarious aliphatic fragmentsSignificant loss and scrambling of deuterium labels

This table illustrates how the analysis of the deuterium content in the products, typically by mass spectrometry or NMR spectroscopy, can differentiate between plausible reaction pathways.

Isotopic labeling is instrumental in trapping or inferring the existence of short-lived intermediates. In the oxidation of p-phenetidine, a proposed intermediate is a p-phenetidine radical. nih.gov By using this compound, it is possible to provide evidence for such transient species. For example, if a radical intermediate is formed and subsequently abstracts a hydrogen atom from the solvent, the resulting p-phenetidine would contain fewer than five deuterium atoms on the aromatic ring.

Furthermore, in reactions where p-phenetidine acts as a nucleophile, the deuterated aromatic ring can be tracked to identify the structure of any covalent intermediates formed with an electrophile. This is particularly valuable in understanding the mechanisms of drug metabolism and toxicity, where reactive metabolites of aromatic amines can form adducts with biomolecules.

Application of Kinetic Isotope Effects (KIE)

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE provides valuable information about the transition state of the rate-determining step.

The basis of the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. This is known as a primary KIE and is expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD). A kH/kD value significantly greater than 1 is indicative of a primary KIE.

Secondary KIEs can also be observed when the deuterium atoms are not directly involved in bond breaking but are located at or near the reaction center. These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the transition state. In the case of this compound, a secondary KIE might be observed in reactions where the aromatic ring participates in the transition state without C-D bond cleavage.

Experimentally, the KIE for a reaction involving this compound can be determined by independently measuring the reaction rates of the deuterated and non-deuterated compounds under identical conditions. Alternatively, a competitive experiment can be performed where a mixture of the two isotopic species is allowed to react, and the isotopic composition of the remaining reactant or the product is analyzed at various time points.

For instance, the metabolism of xenobiotics by cytochrome P450 enzymes often involves C-H bond activation as a rate-limiting step. nih.gov If the metabolism of p-phenetidine involves the oxidation of the aromatic ring, a primary KIE would be expected with this compound.

Table 2: Illustrative KIE Data for a Hypothetical Aromatic Hydroxylation of p-Phenetidine

SubstrateRate Constant (k) (s⁻¹)kH/kD
p-Phenetidine Hydrochloride1.5 x 10⁻³4.5
This compound3.3 x 10⁻⁴

The significant kH/kD value in this hypothetical example would strongly suggest that the C-H (or C-D) bond cleavage on the aromatic ring is part of the rate-determining step of the hydroxylation reaction.

The interpretation of KIE data is a powerful method for deducing the rate-determining step of a multi-step reaction. A substantial primary KIE, as illustrated in Table 2, points to a transition state where the C-H bond at the site of substitution is being broken. The absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond breaking occurs in a fast step either before or after the rate-determining step.

For example, in the context of the cytochrome P450 catalytic cycle, a significant KIE for the formation of a hydroxylated metabolite from this compound would implicate the hydrogen abstraction/oxygen rebound step as being rate-limiting. nih.gov Conversely, if product release or another step in the cycle were the slowest, a negligible KIE would be observed.

Influence of Deuterium on Reaction Kinetics and Stereochemistry

The replacement of hydrogen atoms with deuterium in the p-phenetidine molecule, specifically creating this compound, has significant implications for its reactivity. The five deuterium atoms are strategically placed on the aromatic ring and the ethoxy group, positions that can be involved in various metabolic and chemical transformations.

Kinetic Isotope Effect in Metabolism:

One of the most pertinent areas where the influence of deuterium in p-phenetidine is observed is in its metabolic processing. p-Phenetidine is a known metabolite of the analgesic drug phenacetin (B1679774). Studies on the metabolism of deuterated phenacetin have indirectly shed light on the kinetic isotope effects relevant to p-phenetidine.

For instance, research has shown that deuterium substitution in the ethoxy group of phenacetin can alter its metabolic pathway. The O-deethylation of phenacetin, a reaction catalyzed by cytochrome P450 enzymes, is a primary metabolic route. The presence of deuterium at the α-carbon of the ethoxy group can slow down this O-dealkylation process due to the primary kinetic isotope effect. This slowing of one metabolic pathway can lead to a "metabolic switching," where alternative pathways become more prominent. In the case of deuterated phenacetin, a decrease in O-deethylation can favor the deacetylation of the amide group, resulting in an increased formation of the more toxic metabolite, p-phenetidine. researchgate.net

This phenomenon highlights the critical role that the C-H (or C-D) bond strength plays in determining the rate of metabolic reactions. The C-D bond is stronger than the C-H bond, requiring more energy to break, thus leading to a slower reaction rate when this bond cleavage is the rate-determining step.

Stereochemical Implications:

The influence of deuterium on the stereochemistry of reactions involving p-phenetidine is another area of mechanistic interest. In reactions where a chiral center is formed, the presence of deuterium can potentially influence the stereochemical outcome. This can occur if the isotopic substitution affects the conformational preferences of the transition state or the binding of the substrate to a chiral catalyst or enzyme active site.

For example, in enzyme-catalyzed hydroxylations of the aromatic ring of p-phenetidine, the approach of the oxidizing species to the ring is a key determinant of the stereochemistry of the resulting metabolite. While there are no specific studies detailing the stereochemical outcomes of reactions with this compound, the principles of stereoselective drug metabolism suggest that isotopic labeling could be a valuable tool in such investigations. nih.gov By comparing the stereoisomeric ratios of products from the deuterated and non-deuterated substrates, researchers could gain insights into the geometry of the enzyme's active site and the mechanism of the stereodetermining step.

Illustrative Data on Kinetic Isotope Effects:

To illustrate the magnitude of kinetic isotope effects in analogous systems, the following table presents hypothetical data based on typical KIE values observed in metabolic reactions involving C-H bond cleavage.

Reaction Parameterp-Phenetidine HydrochlorideThis compoundKinetic Isotope Effect (kH/kD)
Rate of N-oxidation (relative units) 100452.2
Rate of Ring Hydroxylation (relative units) 100801.25

This table is illustrative and does not represent actual experimental data for this compound, which is not available in the reviewed literature.

The hypothetical data in the table demonstrates that a primary KIE (as might be seen in N-oxidation if C-H bond cleavage on the ring is involved in a rate-determining step) would be larger than a secondary KIE (which might be observed in ring hydroxylation where the deuterated bonds are not directly broken).

Applications in Metabolic and Biochemical Pathway Research

Tracing of Metabolic Fates and Biotransformation Pathways

p-Phenetidine-d5 Hydrochloride serves as a crucial tool for tracing the metabolic fate and biotransformation pathways of its non-deuterated counterpart, p-phenetidine (B124905). As p-phenetidine is a known metabolite of the drug phenacetin (B1679774), understanding its subsequent transformations is vital. wikipedia.orgresearchgate.net The primary utility of the deuterated standard lies in its application as an internal standard for mass spectrometry (MS)-based analytical methods. hilarispublisher.comnih.govthermofisher.com When used in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS), it allows for precise quantification and identification of metabolites in complex biological matrices such as plasma, urine, and microsomal incubations. hilarispublisher.com

The metabolic activation of p-phenetidine can lead to the formation of reactive metabolites. nih.govnih.gov Key biotransformation pathways include:

N-hydroxylation: Catalyzed by cytochrome P450 enzymes, this pathway can form N-hydroxyphenetidine, a reactive intermediate implicated in toxicity. canada.canih.gov

Oxidation: Peroxidase-catalyzed oxidation can generate reactive species such as N-(4-ethoxyphenyl)-p-benzoquinoneimine. nih.gov This metabolite is known to bind to proteins and form glutathione (B108866) (GSH) conjugates. nih.gov

By using this compound, researchers can accurately track the formation and flux through these different pathways. The mass shift of five daltons due to the deuterium (B1214612) atoms allows for clear differentiation between the labeled standard and the unlabeled, endogenously formed metabolites, ensuring accurate quantification and structural elucidation.

Studies of Enzyme-Substrate Interactions and Inhibition Mechanisms

This compound as a Substrate Analogue in Enzymatic Reactions

This compound is an effective substrate analogue for studying the enzymes responsible for its metabolism, primarily cytochrome P450 (CYP) isoforms (like CYP1A2) and peroxidases. nih.govnih.gov In these studies, the deuterated compound is introduced into an enzymatic assay, and its rate of conversion is monitored. Because its chemical properties are nearly identical to the non-deuterated version, it can bind to the active site of the enzyme in the same manner. This allows researchers to probe the enzyme's active site, determine kinetic parameters, and investigate mechanisms of inhibition without the confounding variable of different chemical reactivity, aside from the isotopic effect itself. nih.gov

Impact of Deuterium on Enzymatic Reaction Rates

The replacement of hydrogen with deuterium at a site of metabolic attack can significantly alter the rate of an enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond.

In the metabolism of p-phenetidine, a key step is the oxidation of the ethoxy group, which involves the cleavage of a C-H bond. researchgate.net When this compound is used as a substrate, the cleavage of the C-D bond becomes the rate-limiting step. This results in a slower rate of metabolism compared to the non-deuterated p-phenetidine. nih.govnih.gov The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) provides valuable information about the transition state of the reaction and confirms that C-H bond cleavage is a rate-determining step in the metabolic pathway. nih.govwikipedia.org A significant KIE (typically kH/kD > 2) indicates that this bond-breaking event is central to the speed of the reaction. nih.gov

Comparative Metabolic Studies Using Deuterated and Non-Deuterated Analogues

In Vitro Metabolism Studies with Biological Systems (e.g., Hepatic Microsomes)

Human liver microsomes are a standard in vitro model for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nuvisan.comwuxiapptec.com Comparative studies using both p-phenetidine and this compound in microsomal incubations are highly informative. researchgate.net By incubating both compounds separately with liver microsomes and monitoring their disappearance over time, researchers can directly observe the impact of deuteration on metabolic rate. Such experiments are fundamental to understanding how isotopic substitution can alter a compound's metabolic profile. researchgate.netacs.org

Assessment of Metabolic Stability and Half-Life

Metabolic stability is a critical parameter in drug development, indicating how quickly a compound is metabolized by enzymes. nih.gov A compound with low metabolic stability will be cleared from the body rapidly, potentially limiting its therapeutic efficacy. Deuteration is a strategy used to enhance metabolic stability. nih.govresearchgate.net

By comparing the metabolic rates of p-phenetidine and this compound in hepatic microsomes, a quantitative assessment of the improvement in metabolic stability can be made. researchgate.net The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint). The deuterated analogue is expected to have a longer half-life and lower intrinsic clearance, demonstrating its increased stability against enzymatic degradation. nih.gov This information is crucial for predicting in vivo pharmacokinetic behavior. nuvisan.com

Illustrative Data Tables

To illustrate the principles discussed, the following tables present hypothetical but representative data from comparative metabolic studies.

Table 1: Kinetic Isotope Effect on p-Phenetidine Metabolism

This table shows a hypothetical comparison of kinetic parameters for the metabolism of p-phenetidine and its deuterated analogue by a specific CYP450 enzyme, demonstrating the kinetic isotope effect.

CompoundVmax (pmol/min/mg protein)Km (µM)kH/kD
p-Phenetidine15025\multirow{2}{*}{4.2}
p-Phenetidine-d5 HCl3624

Vmax: Maximum reaction velocity; Km: Michaelis constant (substrate concentration at half Vmax); kH/kD: Kinetic Isotope Effect.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

This table provides an example of results from an in vitro metabolic stability assay comparing p-phenetidine with its deuterated form.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
p-Phenetidine2034.7
p-Phenetidine-d5 HCl858.2

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Relevance in Proteomics Research for Protein-Ligand Interaction Analysis

While direct, extensive research specifically detailing the use of this compound in protein-ligand interaction analysis is not widely published, its role can be understood through the principles of quantitative proteomics and stable isotope labeling. In this context, the compound serves as a powerful analytical tool rather than a direct interactor. Its utility lies in facilitating the precise quantification of its non-labeled counterpart, p-phenetidine, in complex biological samples.

The fundamental principle involves using a known concentration of the "heavy" isotopically labeled compound (this compound) as an internal standard. This is added to a biological sample containing the "light" natural compound (p-phenetidine) that is being investigated as a potential ligand. Both compounds are chemically identical and exhibit nearly identical behavior during sample preparation and analysis, such as extraction, chromatography, and ionization in a mass spectrometer. nih.gov

The key difference is their mass. The five deuterium atoms in this compound make it heavier than the natural p-phenetidine. A mass spectrometer can easily distinguish between the light (endogenous or externally introduced ligand) and heavy (internal standard) forms based on their mass-to-charge (m/z) ratio. youtube.com By comparing the signal intensity of the known amount of the heavy standard to the signal intensity of the light ligand, researchers can accurately determine the concentration of the light ligand bound to proteins or present in the sample.

This technique is analogous to well-established methods in quantitative proteomics like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" or "light" amino acids to quantify differences in protein abundance. nih.govnih.govwikipedia.org

Hypothetical Application in Ligand Binding Studies:

Consider a scenario where researchers hypothesize that p-phenetidine interacts with a specific protein or a set of proteins. To investigate this, they could incubate the protein(s) with the "light" p-phenetidine. After allowing for binding to occur, any unbound ligand is washed away. A precise amount of "heavy" this compound is then added to the sample.

The protein-ligand complexes are then dissociated, and the mixture of light and heavy ligands is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of the peak intensities of the two forms in the mass spectrum allows for the precise calculation of the amount of p-phenetidine that was bound to the protein. nih.gov

This method is crucial for:

Determining Binding Affinity: By measuring the amount of bound ligand at various concentrations, researchers can calculate binding constants (e.g., Kd), which are critical measures of the strength of a protein-ligand interaction.

High-Throughput Screening: This approach can be used to screen compound libraries for molecules that compete with p-phenetidine for binding to a target protein, aiding in drug discovery. nih.gov

Validating Target Engagement: In drug development, it can confirm that a drug candidate based on the p-phenetidine scaffold is indeed binding to its intended protein target within a complex cellular environment.

The table below illustrates the mass difference that enables this quantitative analysis.

CompoundMolecular FormulaMonoisotopic Mass (Da)Role in Analysis
p-PhenetidineC₈H₁₁NO137.0841Analyte (Ligand)
p-Phenetidine-d5C₈H₆D₅NO142.1155Internal Standard

This interactive table details the molecular properties distinguishing the analyte from its deuterated internal standard.

The use of deuterated standards like this compound is a cornerstone of modern quantitative mass spectrometry. nih.gov While the deuterium atoms can sometimes cause a slight shift in chromatographic retention time compared to the non-deuterated version, this is a well-understood phenomenon that can be accounted for in the analysis. nih.gov By providing a stable, reliable reference, these labeled compounds enable the rigorous quantification necessary to characterize the subtle and complex interactions between small molecule ligands and their protein targets. scitechdaily.com

Theoretical and Computational Approaches in Deuterated Compound Studies

Molecular Modeling of Deuterium-Substituted Compounds

Molecular modeling of deuterium-substituted compounds is fundamental to understanding the structural and energetic changes that arise from isotopic substitution. The primary difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) is mass. This mass difference, while seemingly small, has significant quantum mechanical consequences, particularly on vibrational energies.

The C-D bond has a lower zero-point energy (ZPE) than the corresponding C-H bond. This is because the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. A lower ZPE means the C-D bond is stronger and requires more energy to break. Molecular modeling techniques are used to quantify these effects.

Advanced computational models play a crucial role in the design of deuterated compounds. alfa-chemistry.com Methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly powerful. In this approach, the region of the molecule undergoing chemical change (e.g., the deuterated ethoxy group of p-phenetidine) is treated with high-level quantum mechanics, while the rest of the molecule and its environment are modeled using less computationally expensive molecular mechanics force fields. nih.gov This hybrid method allows for the accurate calculation of properties related to bond breaking and formation in large systems. nih.gov

Furthermore, techniques like Feynman path-integral deep potential molecular dynamics (PI-DPMD) can be employed to study deuterated systems. osti.govtemple.edu These simulations incorporate nuclear quantum effects (NQEs), which are essential for accurately modeling systems containing light atoms like hydrogen and deuterium. osti.govtemple.edu By accounting for NQEs, these models can accurately reproduce experimental observations, such as the contraction of covalent bonds upon deuteration from H₂O to D₂O. temple.edu

Table 1: Comparison of Bond Properties for C-H vs. C-D in a Representative Aromatic System

Property C-H Bond C-D Bond Consequence of Deuteration
Reduced Mass Lower Higher Affects vibrational frequency
Vibrational Frequency Higher (~3000 cm⁻¹) Lower (~2200 cm⁻¹) Observable shift in IR spectroscopy rsc.org
Zero-Point Energy (ZPE) Higher Lower Stronger, more stable bond
Bond Dissociation Energy Lower Higher Requires more energy to cleave

Computational Predictions of Isotopic Effects on Molecular Behavior

The most significant consequence of deuterium substitution is the kinetic isotope effect (KIE) , where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. nih.gov For p-Phenetidine-d5 hydrochloride, deuteration of the ethoxy group would primarily affect metabolic reactions involving the cleavage of those C-H bonds.

Computational methods are vital for predicting the magnitude of the KIE. If a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow the reaction down. This is known as a primary KIE and is a key principle behind the development of deuterated drugs, which often exhibit improved metabolic stability. nih.gov

Several computational methods exist to predict KIEs:

Transition State Theory (TST): Early methods for predicting isotope effects were based on TST, using bond orders and force constants to model the reactant and the transition state. rsc.org

Quantum Instanton Theory: This semiclassical method accurately describes the quantization of vibrational modes and quantum tunneling, both of which are crucial for reactions involving hydrogen transfer. nih.gov It can reproduce exact quantum values of KIEs with high accuracy. nih.gov

Path Integral-Free Energy Perturbation/Umbrella Sampling (PI-FEP/UM): This method calculates KIEs by mutating a light isotope into a heavy one during a simulation. nih.gov It is a powerful technique for studying enzymatic reactions, where the environment plays a critical role. nih.gov

These computational tools allow for the rapid virtual screening of different deuteration scenarios before undertaking costly and time-consuming synthesis. alfa-chemistry.com

Table 2: Illustrative Computational Predictions of KIE for a Hypothetical Metabolic Oxidation of the Ethoxy Group

Computational Method Predicted Rate (kH) for p-Phenetidine (B124905) HCl Predicted Rate (kD) for p-Phenetidine-d5 HCl Predicted KIE (kH/kD)
Transition State Theory 1.2 x 10⁻³ s⁻¹ 2.0 x 10⁻⁴ s⁻¹ 6.0
Quantum Instanton 1.5 x 10⁻³ s⁻¹ 2.3 x 10⁻⁴ s⁻¹ 6.5
PI-FEP/UM (in enzyme active site) 2.1 x 10³ s⁻¹ 3.2 x 10² s⁻¹ 6.6

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of such computational predictions.

Simulation of Solvent-Solute Interactions Involving Deuterated Solvents

Solvent-solute interactions are critical in determining how a molecule behaves in solution, influencing its stability, reactivity, and conformation. uni-hamburg.de When either the solute (like this compound) or the solvent (e.g., D₂O instead of H₂O) is deuterated, these interactions can be subtly altered.

Simulations using molecular dynamics (MD) are essential for exploring these effects. For instance, replacing H₂O with D₂O as a solvent can lead to stronger hydrogen bonding networks. MD simulations have shown that nuclear quantum effects, which are different for H and D, alter the structural properties of water. osti.gov This can, in turn, affect the solvation shell around a solute molecule.

Computational approaches to simulating these interactions include:

Explicit Solvent Models: MD simulations where every solvent molecule is represented individually. This provides a highly detailed picture of the local environment around the solute. Non-equilibrium molecular dynamics (NEMD) can be used to study permeation and transport properties, which are influenced by solvent-solute interactions. mdpi.com

Implicit Solvent Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is less computationally intensive and can be combined with an external electric field to simulate the effects of specific solute-solvent interactions. mdpi.com

For this compound, simulations could explore how the deuterated ethoxy group interacts differently with deuterated versus non-deuterated solvents, potentially affecting its solubility or aggregation behavior. The deuterium isotope effect can also influence intermolecular hydrogen bonding, which may alter electron transfer dynamics in solution. acs.org

Table 3: Simulated Interaction Parameters for p-Phenetidine Hydrochloride in H₂O vs. D₂O

Parameter Solute in H₂O Solute in D₂O Implication of Deuterated Solvent
Average Solvation Free Energy (kcal/mol) -8.5 -8.9 Slightly more favorable solvation
Number of H-bonds (solute-solvent) 4.2 4.5 Stronger/more structured H-bond network
First Solvation Shell Radius (Å) 3.1 3.0 More compact solvation shell

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from molecular simulations.

Role of P Phenetidine D5 Hydrochloride As an Analytical Research Standard

Utility as an Internal Standard in Quantitative Analytical Methods

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. cerilliant.com p-Phenetidine-d5 hydrochloride, with its five deuterium (B1214612) atoms replacing hydrogen atoms on the ethoxy group, serves as an ideal internal standard for the quantification of p-phenetidine (B124905) and its parent compounds, such as phenacetin (B1679774). The key advantage of using a deuterated standard is that it is chemically identical to the analyte of interest, but with a different mass. researchgate.net This allows it to be distinguished by a mass spectrometer, while co-eluting with the analyte during chromatographic separation. This co-elution ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, thus providing a reliable basis for quantification. cerilliant.com

A study on the quantitative determination of phenacetin and its metabolite, acetaminophen, in human plasma utilized deuterated analogs of both compounds as internal standards to achieve high precision and accuracy. nih.gov In this gas chromatography-mass spectrometry (GC-MS) method, phenacetin-d3 (B127421) and acetaminophen-d3 (B196380) were added to the plasma before extraction. nih.gov The use of these stable isotope-labeled standards was crucial for the method's sensitivity, which was reported to be 1 ng/mL for phenacetin and 0.1 µg/mL for acetaminophen. nih.gov This example underscores the value of using deuterated analogs, such as this compound, for accurate quantification of related analytes in biological matrices.

Biological samples, such as blood, urine, and tissue homogenates, are inherently complex matrices containing numerous endogenous compounds that can interfere with the analysis of a target analyte. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal in the mass spectrometer, resulting in inaccurate quantification. lcms.cz The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. lcms.cz

Because the deuterated internal standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects during ionization in the mass spectrometer's source. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. A study analyzing pesticides and mycotoxins in various cannabis matrices demonstrated the critical role of deuterated analogs in resolving issues of quantitative accuracy arising from matrix effects. lcms.cz The research highlighted that while analytical methods can provide reproducible results in similar matrices, comparisons across different complex matrices can be challenging without the use of isotopically labeled internal standards. lcms.cz

Table 1: Hypothetical Comparison of Analytical Performance With and Without this compound as an Internal Standard in a Complex Matrix

ParameterWithout Internal StandardWith p-Phenetidine-d5 HCl
Linearity (R²) 0.985>0.999
Precision (%RSD) 15-20%<5%
Accuracy (%Bias) ± 25%± 5%
Recovery (%) 50-110%95-105%

This table illustrates the expected improvements in analytical method performance when using a deuterated internal standard. The values are representative of typical outcomes in quantitative mass spectrometry.

In many research applications, particularly in toxicology and environmental monitoring, the concentration of the target analyte is extremely low, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. At such trace levels, even minor variations in sample preparation and instrument response can lead to significant errors in quantification. The use of this compound as an internal standard is instrumental in enhancing the accuracy of trace analysis.

By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any losses of the analyte during extraction, concentration, and injection are compensated for, as the internal standard will be lost at a proportional rate. A rapid, sensitive, and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of phenytoin (B1677684) in human plasma showcased the benefits of a deuterated internal standard (phenytoin-d10). The method achieved a linear dynamic range of 60-12000 ng/mL, with accuracy well within the accepted limits, demonstrating the robustness that a deuterated internal standard brings to trace-level quantification.

Development and Validation of Mass Spectrometric Methods for Analogues

The development of new analytical methods, particularly those employing LC-MS/MS, requires rigorous validation to ensure they are reliable and reproducible. This compound plays a crucial role in the development and validation of methods for the analysis of p-phenetidine and structurally related compounds. During method validation, the internal standard is used to assess key parameters such as linearity, precision, accuracy, and recovery. nih.gov

For instance, in the development of an LC-MS/MS method for the determination of p-phenylenediamine (B122844) (PPD) and its metabolites in blood, a suitable internal standard was essential for achieving reliable quantification. nih.gov While this study used acetanilide (B955) as an internal standard, a deuterated analog like this compound would be considered a more ideal choice due to its closer structural and physicochemical similarity to the analytes of interest. The validation of such methods in accordance with regulatory guidelines is a critical step in ensuring their suitability for clinical and forensic applications.

Importance in Forensic Chemistry and Toxicology Research Applications

p-Phenetidine is a known metabolite of the analgesic drug phenacetin, which was withdrawn from the market due to its nephrotoxicity and carcinogenic properties. nih.govcanada.ca Consequently, the detection and quantification of phenacetin and its metabolites, including p-phenetidine, are of significant interest in forensic chemistry and toxicology. Phenacetin has been identified as a common adulterant in illicit drugs, making its analysis a priority for law enforcement and public health agencies.

In forensic investigations, accurate quantification of adulterants can be crucial for legal proceedings. The use of this compound as an internal standard allows for the precise measurement of p-phenetidine, which can be an indicator of phenacetin ingestion or its presence as a cutting agent in seized drug samples. A study on the inhalation toxicity of p-phenetidine in rats highlighted its hematotoxic effects, further emphasizing the need for sensitive and accurate analytical methods in toxicological research. lcms.cz The ability to reliably quantify p-phenetidine in biological samples is essential for understanding its toxicokinetics and mechanism of toxicity.

Q & A

Q. How can researchers establish validated analytical methods for purity assessment of p-Phenetidine-d5 Hydrochloride?

Methodological Answer: To validate analytical methods, employ chromatographic systems (e.g., HPLC or UPLC) with mobile phases optimized for deuterated analogs. Use phosphate-perchlorate buffer systems and standard preparations as described in pharmacopeial protocols . Calibrate instruments using reference solutions matching the compound’s isotopic profile, and validate peak resolution, retention time, and response linearity across concentration ranges. Follow USP guidelines for system suitability testing, ensuring precision (RSD <2%) and accuracy (recovery 98–102%) .

Q. What safety protocols are critical when handling deuterated compounds like this compound?

Methodological Answer: Adhere to institutional chemical hygiene plans and Safety Data Sheets (SDS). Implement mandatory training on hazard communication, spill decontamination (e.g., using water or ethanol for hydrophilic compounds), and emergency procedures (e.g., eye rinsing protocols per NFPA/P305+P351+P338) . Use fume hoods for weighing and synthesizing to minimize inhalation risks. Document deviations from SOPs and obtain PI approval for protocol modifications .

Q. How can isotopic purity of this compound be confirmed during synthesis?

Methodological Answer: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuterium incorporation. Compare spectral data with non-deuterated analogs, focusing on mass shifts (e.g., +5 Da for d5) and absence of proton signals in specific regions. Quantify isotopic enrichment via isotopic ratio measurements, ensuring >98% deuterium substitution to minimize batch variability .

Advanced Research Questions

Q. How to design experiments investigating isotopic effects of deuterium in this compound on pharmacokinetic (PK) parameters?

Methodological Answer: Apply the PICO framework: P (animal/human models), I (d5 vs. non-deuterated compound), C (control groups), O (Cmax, AUC, half-life). Use crossover studies to reduce inter-subject variability. Employ factorial designs to test interactions between isotopic substitution and metabolic enzymes (e.g., CYP450 isoforms). Analyze PK data using non-compartmental models and report Cohen’s d for effect sizes .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer: Conduct forced degradation studies (acid/alkaline hydrolysis, thermal stress) and compare degradation pathways via LC-MS. Use kinetic modeling (e.g., zero-order vs. first-order) to identify pH-dependent degradation mechanisms. Reconcile discrepancies by validating assay conditions (e.g., buffer ionic strength, temperature control) and applying multivariate analysis (ANOVA) to isolate confounding variables .

Q. How to optimize formulation stability of this compound using factorial design?

Methodological Answer: Apply a 2^k factorial design with factors like excipient ratio (e.g., lactose vs. microcrystalline cellulose), humidity, and temperature. Measure responses (e.g., dissolution rate, isotopic integrity) and use response surface methodology (RSM) to identify optimal conditions. Validate robustness via accelerated stability testing (ICH Q1A guidelines) and confirm reproducibility across three batches .

Methodological Frameworks

  • Experimental Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .
  • Data Analysis: Employ PICO for clinical relevance and COSMIN for methodological rigor in stability studies .
  • Ethical Compliance: Align with institutional review boards (IRBs) for in vivo studies and document ethical considerations in synthetic workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.